

Application Note: Structural Elucidation of Digalactosyldiacylglycerol (DGDG) Molecular Species Using NMR Spectroscopy

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Compound of Interest

Compound Name: *Digalactosyl diglyceride*

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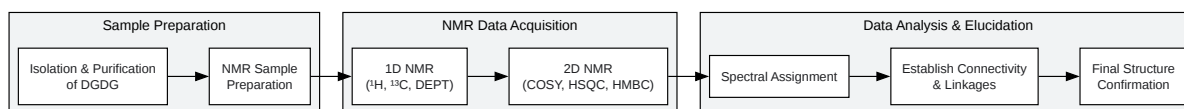
For: Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major lipid component of photosynthetic membranes in plants and cyanobacteria, playing a crucial role in processes like photosynthesis and maintaining membrane stability.^{[1][2]} The structural diversity of DGDG, arising from variations in the fatty acid chains attached to the glycerol backbone, necessitates powerful analytical techniques for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a state-of-the-art, non-destructive technique that provides detailed atomic-level information, making it indispensable for the unambiguous structural elucidation of DGDG molecular species.^{[3][4]} This application note provides detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments to determine the connectivity, configuration, and fatty acid composition of DGDG.

Overall Experimental Workflow

The structural elucidation of DGDG using NMR follows a systematic workflow, beginning with sample preparation and culminating in the assembly of spectral data to define the complete molecular structure.



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Caption: Overall workflow for DGDG structural elucidation by NMR.

Experimental Protocols

Protocol 1: NMR Sample Preparation

High-quality NMR spectra depend on proper sample preparation. The choice of solvent is critical to dissolve the amphipathic DGDG molecule and to avoid signal overlap.

- **Sample Purity:** Ensure the isolated DGDG sample is of high purity (>95%), as determined by techniques like LC-MS.
- **Solvent Selection:** A mixture of deuterated chloroform (CDCl₃) and methanol (CD₃OD) is commonly used to dissolve glycolipids. A ratio of 2:1 (v/v) CDCl₃:CD₃OD is a good starting point. For certain applications, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.
- **Concentration:** Dissolve 5-10 mg of the purified DGDG sample in 0.6 mL of the chosen deuterated solvent system.
- **Final Step:** Filter the solution through a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

Protocol 2: 1D NMR Spectroscopy (¹H & ¹³C)

1D NMR provides the initial overview of the molecule's structure. ¹H NMR shows all proton environments, while ¹³C NMR reveals the carbon skeleton.

- **Instrument:** 500 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 16-64, depending on concentration.
 - Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
- ^{13}C NMR Acquisition:
 - Pulse Program: Inverse-gated decoupling (zgig) for quantitative analysis, or standard proton-decoupled (zgpg30) for general structure.^[5]
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds (longer for quantitative).
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Processing: Apply an exponential window function with a line broadening of 1-2 Hz.

Protocol 3: 2D NMR Spectroscopy

2D NMR experiments are essential to piece together the DGDG structure by establishing correlations between nuclei.^[6]

- COSY (Correlation Spectroscopy):
 - Purpose: Identifies protons that are coupled to each other (typically separated by 2-3 bonds), revealing the spin systems of the galactose rings and the glycerol backbone.^[7]

- Pulse Program: Standard gradient-selected COSY (cosygpqf).
- Data Points: 2048 (F2) x 256 (F1).
- Number of Scans: 4-8 per increment.
- Relaxation Delay: 1.5-2.0 seconds.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: Correlates each proton with its directly attached carbon, enabling the assignment of the ^{13}C spectrum based on the more resolved ^1H spectrum.[8]
 - Pulse Program: Standard sensitivity-enhanced HSQC with multiplicity editing (hsqcedetgpsisp2.3) to distinguish CH/CH₃ from CH₂ groups.
 - Spectral Width: 12 ppm (F2, ^1H) x 180 ppm (F1, ^{13}C).
 - Data Points: 1024 (F2) x 256 (F1).
 - Number of Scans: 8-16 per increment.
 - Relaxation Delay: 1.5 seconds.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: Shows correlations between protons and carbons over 2-4 bonds. This is critical for connecting the individual spin systems, such as linking the anomeric proton of a galactose to the glycerol backbone, or the fatty acid carbonyls to the glycerol.[6][9]
 - Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
 - Data Points: 2048 (F2) x 256 (F1).
 - Number of Scans: 16-32 per increment.
 - Relaxation Delay: 2.0 seconds.
 - Long-Range Coupling Delay (d6): Optimized for 8 Hz (~60 ms).

Data Presentation and Interpretation

The combination of 1D and 2D NMR data allows for the complete assignment of the DGDG structure.

Illustrative NMR Data

The following tables present typical chemical shift ranges for a DGDG molecule containing common C18 fatty acids. Chemical shifts are referenced to TMS (0 ppm).[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 1: Illustrative ^1H NMR Chemical Shifts (δ , ppm) for DGDG

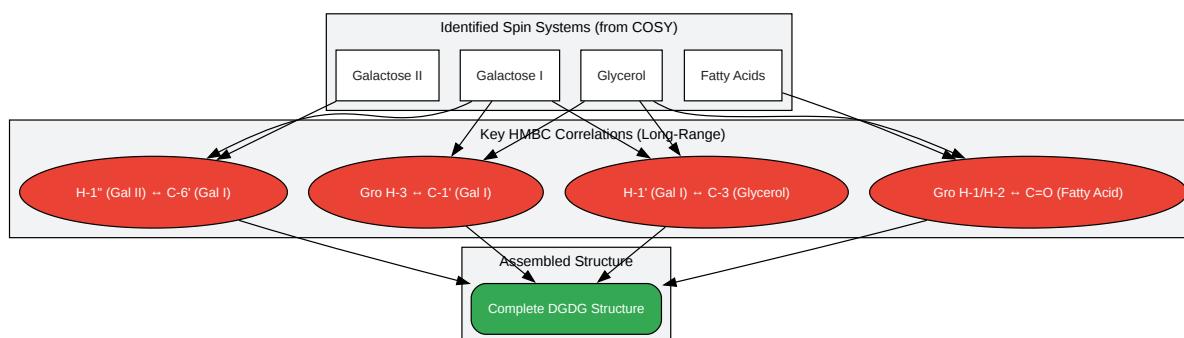
Assignment	Typical Chemical Shift (ppm)	Multiplicity
Galactose I (Inner)		
H-1' (Anomeric)	~ 4.9	d
H-2' to H-6'	3.5 - 4.2	m
Galactose II (Outer)		
H-1'' (Anomeric)	~ 4.3	d
H-2'' to H-6''	3.4 - 4.1	m
Glycerol Backbone		
Gro H-1a, H-1b	4.2 - 4.4	m
Gro H-2	~ 5.2	m
Gro H-3a, H-3b	3.6 - 3.8	m
Fatty Acid Chains		
α -CH ₂ (next to C=O)	2.2 - 2.4	t
β -CH ₂	~ 1.6	m
Bulk -(CH ₂) _n -	1.2 - 1.4	br s
Allylic =C-CH ₂ -C=	~ 2.8	t
Bis-allylic =C-CH ₂ -C=	~ 2.0 - 2.1	m
Olefinic -CH=CH-	5.3 - 5.4	m
Terminal -CH ₃	~ 0.9	t

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ , ppm) for DGDG

Assignment	Typical Chemical Shift (ppm)
Galactose I (Inner)	
C-1' (Anomeric)	~ 100-101
C-2' to C-5'	70 - 78
C-6'	~ 62
Galactose II (Outer)	
C-1" (Anomeric)	~ 104-105
C-2" to C-5"	70 - 78
C-6"	~ 69
Glycerol Backbone	
Gro C-1	~ 63
Gro C-2	~ 71
Gro C-3	~ 68
Fatty Acid Chains	
Carbonyl C=O	172 - 174
Olefinic -C=C-	127 - 132
Aliphatic -CH ₂ - / -CH ₃	14 - 35

Strategy for Structural Elucidation

The structure is pieced together by integrating data from all experiments. Key correlations are identified to link the different molecular fragments.



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Caption: Logic map for assembling the DGDG structure using key HMBC correlations.

Interpretation Steps:

- Assign Spin Systems: Use the COSY spectrum to trace the ^1H - ^1H correlations within each galactose ring and along the glycerol backbone.
- Assign Carbons: Use the HSQC spectrum to assign the chemical shift of each carbon based on its attached proton.
- Establish Linkages: Use the HMBC spectrum to find key long-range correlations:
 - A correlation between the anomeric proton H-1' of the inner galactose and C-3 of the glycerol confirms the attachment point.
 - A correlation between the anomeric proton H-1'' of the outer galactose and C-6' of the inner galactose confirms the 1 → 6 glycosidic linkage.

- Correlations between the glycerol protons (H-1, H-2) and the carbonyl carbons of the fatty acids confirm their esterification positions.
- Determine Fatty Acids: Analyze the chemical shifts and integration values in the ^1H spectrum for the olefinic, allylic, and terminal methyl protons to identify the type and relative abundance of fatty acid chains.

Quantitative Analysis

Quantitative NMR (qNMR) can determine the purity of the DGDG sample or the relative ratios of different molecular species in a mixture.[13][14] This is achieved by integrating unique and well-resolved signals in the ^1H NMR spectrum and comparing them to a certified internal standard of known concentration.[15] For instance, the integration of the anomeric proton signals can be used to quantify the total amount of DGDG, while the integration of specific olefinic signals can provide ratios of different unsaturated fatty acids.

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